(R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl
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Overview
Description
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is a chiral diphosphine ligand that is widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and reactivity, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the reaction of a biphenyl derivative with diphenylphosphine. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . Another approach involves the use of nickel-catalyzed coupling reactions, where the chiral ditriflate of binaphthol is treated with diphenylphosphine in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted biphenyl derivatives. These products are often used as intermediates in further synthetic applications.
Scientific Research Applications
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, where its high enantioselectivity is crucial for producing the desired therapeutic effects.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl exerts its effects involves its ability to coordinate with transition metals. The compound forms stable complexes with metals, which then participate in catalytic cycles to facilitate various chemical transformations. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand known for its high enantioselectivity.
1,2-Bis(diphenylphosphino)ethane: A common symmetrical bidentate ligand used in coordination chemistry.
1-(Diphenylphosphino)naphthalene: A ligand used in luminescent copper(I) halide complexes.
Uniqueness
®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of transition metals. Its structure allows for efficient coordination and catalytic activity, making it a valuable tool in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C46H46O2P2 |
---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
(22-diphenylphosphanyl-7,18-dioxatricyclo[17.3.1.12,6]tetracosa-1(22),2,4,6(24),19(23),20-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-6-20-34-48-38-30-32-46(50(41-25-15-9-16-26-41)42-27-17-10-18-28-42)44(36-38)43-35-37(47-33-19-5-3-1)29-31-45(43)49(39-21-11-7-12-22-39)40-23-13-8-14-24-40/h7-18,21-32,35-36H,1-6,19-20,33-34H2 |
InChI Key |
MQZNRYHDHKXLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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